barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Brand Name: Vulcanchem
CAS No.: 149160-45-2
VCID: VC0120477
InChI: InChI=1S/2C11H20O2.C8H18O4.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;;
SMILES: CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Ba+2]
Molecular Formula: C30H56BaO8
Molecular Weight: 682.097

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

CAS No.: 149160-45-2

Cat. No.: VC0120477

Molecular Formula: C30H56BaO8

Molecular Weight: 682.097

* For research use only. Not for human or veterinary use.

barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate - 149160-45-2

CAS No. 149160-45-2
Molecular Formula C30H56BaO8
Molecular Weight 682.097
IUPAC Name barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Standard InChI InChI=1S/2C11H20O2.C8H18O4.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7+;;
Standard InChI Key YTNLOLOFSZXOQX-COYDWXKQSA-L
SMILES CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Ba+2]

Chemical Identification and Nomenclature

Barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organobarium compound that presents a unique chemical structure combining barium ions with specialized organic ligands. This compound is more commonly known by several synonyms that reflect its structural components and properties. The compound is registered with CAS number 136629-60-2, which serves as its primary identifier in chemical databases and literature .

Common Synonyms and Alternative Names

The compound is frequently referenced using several alternative names that highlight its constituent parts:

  • Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct

  • Bis(2,2,6,6-tetramethylheptane-3,5-dionato)(tetraglyme)barium

  • Tetraglymebis(2,2,6,6-tetramethylheptane-3,5-dionato)barium

These synonyms emphasize the compound's nature as a coordination complex formed between a barium center, beta-diketonate ligands, and a tetraglyme molecule.

Chemical Identifiers and Structural Information

The compound is characterized by several standard chemical identifiers that facilitate its recognition across different databases and information systems. These identifiers provide essential information about its molecular structure and composition.

Table 1: Chemical Identifiers for the Compound

Identifier TypeValue
CAS Number136629-60-2
Molecular FormulaC32H60BaO9
Linear FormulaBa(C11H19O2)2- CH3(OCH2CH2)4OCH3
Molecular Weight726.15 g/mol (or 726.13 g/mol)
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOCCOC.[Ba+2]
InChI KeyYEVXHUMCDSFLLP-COYDWXKQSA-L
PubChem CID90469860

The molecular structure comprises a barium(2+) center coordinated with two (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands and a 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane (tetraglyme) molecule. This creates a complex coordination geometry around the barium center, with the tetraglyme providing additional stability through multiple oxygen coordination sites.

Physical and Chemical Properties

The physical and chemical properties of barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate significantly influence its behavior in various applications and synthetic processes. These properties determine its stability, reactivity, and usefulness in specialized applications like thin film deposition.

Basic Physical Properties

The compound exists as a solid at room temperature with distinctive physical characteristics that facilitate its identification and handling.

Table 2: Physical Properties of the Compound

PropertyValue
Physical StateSolid
AppearanceWhite crystals
Melting Point103°C
Thermal StabilityHigher than similar amine complexes
VolatilitySuitable for vapor deposition techniques

The melting point of 103°C indicates moderate thermal stability, making it suitable for controlled thermal decomposition applications in materials synthesis. The compound's appearance as white crystals suggests high purity when properly synthesized and stored.

Chemical Reactivity and Stability

The compound shows specific chemical reactivity patterns that are essential for understanding its behavior in various applications. Thermal decomposition studies have shown that this tetraglyme complex of barium is more stable than similar amine complexes of barium 2,2,6-trimethylheptane-3,5-dionate . This enhanced stability is attributed to the multiple coordination sites provided by the tetraglyme molecule, which forms a protective cage around the barium center.

The compound's reactivity is primarily associated with its barium center and the beta-diketonate ligands. The barium(2+) ion can interact with various nucleophiles, while the beta-diketonate ligands provide additional reactivity sites through their carbonyl and enolate functionalities. The tetraglyme component primarily serves to stabilize the complex rather than participate directly in chemical reactions.

Synthesis Methodologies

The synthesis of barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves several sophisticated chemical processes that require precise control of reaction conditions. Multiple synthetic approaches have been documented, each with specific advantages depending on the intended application and scale of production.

Beta-Diketone Ligand Preparation

The beta-diketone ligands used in this compound are typically synthesized through a multi-step process that begins with the formation of sodium enolates.

The synthesis begins with the reaction of an appropriate ketone with sodium hydride in tetrahydrofuran (THF) to form a solution of the corresponding sodium enolate. This enolate is then reacted with an appropriate organic acid chloride, followed by neutralization with a mineral acid and filtration to remove the salt precipitate . This approach represents an improvement over the traditional Claisen condensation method, which typically yields impure products in moderate yields only.

The beta-diketone ligand is subsequently isolated through distillation under reduced pressure. This method is particularly effective when the R2 group is a tertiary alkyl group, such as tertiary butyl. The excess starting ketone can be recovered and reused for further syntheses, enhancing the efficiency and sustainability of the process .

Coordination Complex Formation

The formation of the final barium complex involves the coordination of the prepared beta-diketone ligands and tetraglyme to the barium center. The synthesis of barium beta-diketonates typically involves reacting the beta-diketone with a barium source such as barium chloride (BaCl2) under controlled conditions.

For the specific tetraglyme adduct, the complex can be formed by reacting a barium beta-diketonate suspended in hexane with tetraglyme, with the formation of the adduct indicated by complete dissolution of the solid. Alternatively, the tetraglyme can be added during the initial synthesis of the barium beta-diketonate to directly form the desired complex .

Hydrothermal synthesis methods may also be employed, involving the reaction of barium chloride with organic ethers in an autoclave at elevated temperatures to form the desired complex. This approach often provides greater control over the crystallinity and morphology of the product.

Characterization Techniques

Comprehensive characterization of barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is essential for verifying its structure, purity, and properties. Multiple analytical techniques are typically employed to fully understand this complex compound's characteristics.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary technique for structural characterization of the compound. NMR analysis can provide detailed information about the connectivity and environment of hydrogen and carbon atoms within the complex. For the beta-diketone ligand components, characteristic signals can be observed, such as those reported for 2,2,6,6-tetramethyloctane-3,5-dione (Htod): 1H NMR (C5D5): δ 5.52 ppm (singlet, 1H), δ 1.43 ppm (quartet, 2H), δ 1.03 ppm (singlet, 9H), δ 1.02 ppm (singlet, 9H), δ 0.74 ppm (triplet, 3H) .

Infrared spectroscopy provides complementary information about functional groups present in the compound, with characteristic absorption bands for carbonyl groups, C-O stretching, and metal-oxygen bonds helping to confirm the structure.

Thermal Analysis

Thermogravimetric Analysis (TGA) is crucial for understanding the thermal stability and decomposition patterns of the compound. These analyses have revealed that the tetraglyme adduct is more thermally stable than similar amine complexes of barium beta-diketonates . The decomposition mechanism likely involves removal of the hydrogen atom in the position beta to the diketone chelate ring, which may activate thermal decomposition.

The thermal decomposition pathway proposed involves hydrogen shifts to oxygen, forming an enol tautomer, with bonding electron pairs shifting around a four-membered transition state. Subsequently, bonding electron pairs further shift around a six-membered transition state to form a metal hydroxide, releasing the remaining part of the beta-diketone ligand as a ketone conjugated with an allene .

Elemental Analysis

Applications in Materials Science

Barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has found significant applications in materials science, particularly in thin film deposition technologies and the development of high-temperature superconductors.

Thin Film Deposition

The compound serves as an important precursor in Metal Organic Chemical Vapor Deposition (MOCVD) for fabricating thin films. Its specific properties, including appropriate volatility and thermal decomposition characteristics, make it well-suited for controlled deposition of barium-containing materials. The compound's volatility allows it to be easily transported in the vapor phase, while its decomposition characteristics enable the formation of high-quality films with precise composition.

High-Temperature Superconductors

One of the most significant applications of this compound is in the fabrication of high-temperature superconductors (HTSc). Barium is a critical component in many high-temperature superconducting materials, such as yttrium barium copper oxide. The compound's ability to decompose in a controlled manner to form barium oxide makes it valuable for the precise deposition of barium-containing layers in these complex materials.

The development of liquid precursors for barium-containing materials has been a significant advancement in this field, as traditional solid precursors often present challenges in terms of volatility and uniform deposition. Research has shown that amine-complexed barium beta-diketonates can form liquids at room temperature when the amines have pendant alkyl chains of five carbons or longer . Similar principles apply to the tetraglyme adduct, which provides enhanced thermal stability compared to amine complexes.

Safety ParameterClassification/Value
Signal WordDANGER
Hazard StatementsH301 (Toxic if swallowed)
UN Number1564
Transport DescriptionBARIUM COMPOUND, N.O.S.
Hazardous Class6.1
Packing GroupIII
TSCA Registry StatusNo (sold for research and development usage only)

Comparative Analysis with Similar Compounds

Barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate possesses unique characteristics that distinguish it from related compounds, particularly other barium complexes and metal beta-diketonates.

Comparison with Other Barium Complexes

The uniqueness of this compound lies in its complex organic structure, combining multiple ether linkages in the tetraglyme component and the specific beta-diketonate ligands. This structure sets it apart from simpler inorganic barium salts, providing enhanced solubility in organic solvents and more controlled thermal decomposition properties.

Thermal decomposition studies have demonstrated that this tetraglyme adduct exhibits greater stability than similar amine complexes of barium 2,2,6-trimethylheptane-3,5-dionate . This enhanced stability can be attributed to the multiple coordination sites provided by the tetraglyme molecule, which forms a more robust coordination sphere around the barium center compared to amine ligands.

Comparison with Analogous Strontium Compounds

Similar compounds exist with strontium instead of barium, such as strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (CAS: 150939-76-7) . These strontium analogs share structural similarities but differ in their chemical and physical properties due to the different ionic radius and chemical behavior of strontium compared to barium.

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682.0856 g/mol